molecular formula C19H37NO B13944063 1-(13-Methyltetradecanoyl)pyrrolidine CAS No. 56630-52-5

1-(13-Methyltetradecanoyl)pyrrolidine

Cat. No.: B13944063
CAS No.: 56630-52-5
M. Wt: 295.5 g/mol
InChI Key: DSWZMTBYDLLDNM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(13-Methyltetradecanoyl)pyrrolidine typically involves the acylation of pyrrolidine with 13-methyltetradecanoic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(13-Methyltetradecanoyl)pyrrolidine can undergo various chemical reactions, including:

Scientific Research Applications

1-(13-Methyltetradecanoyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive pyrrolidine derivatives.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(13-Methyltetradecanoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique stereochemistry and electronic properties. This interaction can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-(13-Methyltetradecanoyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific acyl group, which can impart distinct biological and chemical properties compared to other pyrrolidine derivatives.

Properties

CAS No.

56630-52-5

Molecular Formula

C19H37NO

Molecular Weight

295.5 g/mol

IUPAC Name

13-methyl-1-pyrrolidin-1-yltetradecan-1-one

InChI

InChI=1S/C19H37NO/c1-18(2)14-10-8-6-4-3-5-7-9-11-15-19(21)20-16-12-13-17-20/h18H,3-17H2,1-2H3

InChI Key

DSWZMTBYDLLDNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCC(=O)N1CCCC1

Origin of Product

United States

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